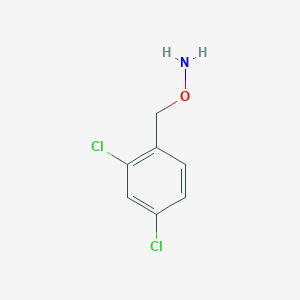

O-(2,4-Dichlorobenzyl)hydroxylamine

Description

Significance in Contemporary Synthetic Methodologies

The significance of O-(2,4-Dichlorobenzyl)hydroxylamine in modern organic synthesis is intrinsically linked to the reactivity of the O-substituted hydroxylamine (B1172632) functional group. These compounds are widely recognized as effective electrophilic aminating agents and precursors for the formation of various nitrogen-containing heterocycles. researchgate.netrsc.org The 2,4-dichloro substitution on the benzyl (B1604629) moiety can influence the reagent's reactivity, stability, and solubility, making it a tailored choice for specific synthetic transformations.

A primary application of O-substituted hydroxylamines, including the dichlorobenzyl derivative, is in the synthesis of oximes. asianpubs.orgorganic-chemistry.org Oximes are crucial intermediates in organic chemistry, serving as precursors for Beckmann rearrangements to produce amides, and as protecting groups for carbonyl compounds. asianpubs.org The reaction of this compound with aldehydes and ketones yields the corresponding O-(2,4-Dichlorobenzyl)oximes. This transformation is typically carried out under mild conditions and is a reliable method for the derivatization of carbonyl compounds. asianpubs.orgresearchgate.net

Furthermore, O-substituted hydroxylamines are instrumental in the synthesis of isoxazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. One common synthetic route involves the reaction of an O-substituted hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. The use of this compound in such syntheses allows for the introduction of the 2,4-dichlorobenzyloxy moiety into the final isoxazole (B147169) structure, which can be a key pharmacophore in drug discovery.

While specific, high-profile applications of this compound in the synthesis of blockbuster drugs are not extensively documented in readily available literature, its utility is evident in the broader context of constructing diverse molecular libraries for screening purposes. The dichlorobenzyl group can impart specific physicochemical properties to the resulting molecules, influencing factors such as lipophilicity and metabolic stability, which are critical in the development of new therapeutic agents.

Positioning within the O-Substituted Hydroxylamine Compound Class

O-substituted hydroxylamines are a class of compounds with the general structure R-O-NH2. They are distinguished from their N-substituted counterparts (R-NH-OH) by the attachment of the organic substituent to the oxygen atom. wikipedia.org This structural difference has a profound impact on their chemical reactivity. O-substituted hydroxylamines are primarily used as nucleophiles through the nitrogen atom or as precursors to electrophilic aminating species. researchgate.net

The classification of O-substituted hydroxylamines can be based on the nature of the 'R' group. In the case of this compound, the substituent is a benzyl group bearing two chlorine atoms. This places it in the sub-category of O-aralkylhydroxylamines. googleapis.com The electronic effects of the substituents on the aromatic ring can modulate the reactivity of the hydroxylamine. The electron-withdrawing nature of the chlorine atoms in this compound can influence the pKa of the molecule and the nucleophilicity of the nitrogen atom.

The table below provides a summary of the key properties of this compound hydrochloride, the common salt form in which this reagent is handled.

| Property | Value |

| Chemical Formula | C₇H₈Cl₃NO |

| Molecular Weight | 228.5 g/mol |

| Melting Point | 155-156 °C |

| CAS Number | 51572-93-1 |

The reactivity of O-substituted hydroxylamines is often harnessed by activating the oxygen as a leaving group. For instance, reagents like O-(diphenylphosphinyl)hydroxylamine and O-(2,4-dinitrophenyl)hydroxylamine are potent electrophilic aminating agents because the diphenylphosphinate (B8688654) and 2,4-dinitrophenoxide are good leaving groups. researchgate.netresearchgate.netnih.gov While this compound itself is not typically classified as a potent electrophilic aminating agent in the same vein, its primary utility lies in the direct transfer of the -NH-O-(2,4-dichlorobenzyl) moiety, particularly in the formation of oxime ethers.

The synthesis of O-substituted hydroxylamines often involves the O-alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide, followed by deprotection. nih.gov For example, the synthesis of this compound would typically proceed via the reaction of 2,4-dichlorobenzyl halide with an N-hydroxyphthalimide salt, followed by hydrazinolysis to release the desired product. nih.govgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-[(2,4-dichlorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUMUUIIAOFEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332826 | |

| Record name | O-(2,4-Dichlorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52370-40-8 | |

| Record name | O-(2,4-Dichlorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of O 2,4 Dichlorobenzyl Hydroxylamine

Role as an Electrophilic Aminating Reagent

Electrophilic amination is a synthetic strategy that forms carbon-nitrogen bonds using an electrophilic nitrogen source, effectively reversing the typical polarity (umpolung) of the nitrogen atom. nih.govnih.gov O-substituted hydroxylamines, such as O-(2,4-Dichlorobenzyl)hydroxylamine and its analogs like O-benzoyl and O-dichlorobenzoyl hydroxylamines, serve as potent electrophilic aminating reagents. organic-chemistry.orgnih.gov The electron-withdrawing group attached to the oxygen atom activates the molecule, making the nitrogen atom susceptible to nucleophilic attack. nih.gov

Organometallic compounds, with their nucleophilic carbon atoms, are excellent partners for electrophilic amination reactions with hydroxylamine (B1172632) derivatives. This approach provides a direct route to primary, secondary, and tertiary amines, which are crucial structures in pharmaceuticals and materials science. organic-chemistry.orguni-muenchen.de

Functionalized diorganozinc reagents have emerged as key substrates for electrophilic amination. Research has demonstrated that O-acyl and O-aroyl hydroxylamines can effectively aminate these organometallic species. A notable analog, O-2,6-dichlorobenzoyl hydroxylamine, has been used in a catalyst-free electrophilic amination of diarylzinc and diheteroarylzinc compounds. organic-chemistry.orgacs.org These reactions are typically conducted in the presence of magnesium chloride (MgCl₂) in dioxane at elevated temperatures (60 °C), affording the desired aromatic amines in good yields. organic-chemistry.orgacs.org The presence of MgCl₂ is considered crucial for enhancing the efficiency of the substitution process. organic-chemistry.org

Similarly, copper salts have been shown to catalyze the amination of diorganozinc reagents with O-benzoyl hydroxylamines under mild conditions, often at room temperature. nih.govacs.org These copper-catalyzed reactions exhibit broad functional group tolerance, accommodating nitriles, esters, and halides. acs.org The versatility of this method allows for the synthesis of a wide array of functionalized arylamines. acs.orgthieme-connect.de

Table 1: Electrophilic Amination of Diorganozinc Reagents with O-Aroyl Hydroxylamine Analogs

This table presents data for analogs of this compound to illustrate the general reactivity.

| Organozinc Reagent | Aminating Reagent | Catalyst/Additive | Product | Yield (%) | Reference |

| Di(p-tolyl)zinc | O-2,6-Dichlorobenzoyl-N,N-dibenzylhydroxylamine | MgCl₂ | N,N-Dibenzyl-4-methylaniline | 94% | organic-chemistry.org |

| Di(4-cyanophenyl)zinc | O-2,6-Dichlorobenzoyl-N,N-dibenzylhydroxylamine | MgCl₂ | 4-(Dibenzylamino)benzonitrile | 91% | organic-chemistry.org |

| Di(thiophen-2-yl)zinc | O-2,6-Dichlorobenzoyl-N,N-dibenzylhydroxylamine | MgCl₂ | N,N-Dibenzylthiophen-2-amine | 89% | organic-chemistry.org |

| Di(p-fluorophenyl)zinc | N,N-Diethyl-O-benzoylhydroxylamine | CuCl₂ (5 mol %) | N,N-Diethyl-4-fluoroaniline | 88% | acs.org |

| Di(m-tolyl)zinc | N,N-Diethyl-O-benzoylhydroxylamine | CuCl₂ (5 mol %) | N,N-Diethyl-3-methylaniline | 94% | acs.org |

Grignard (organomagnesium) and organolithium reagents are powerful nucleophiles widely used in C-N bond formation via electrophilic amination. researchgate.netwiley-vch.de Early work showed that N,N-dialkyl-O-sulfonyl hydroxylamines react with these organometallics, though sometimes in modest yields. nih.gov The development of transition-metal catalysis has significantly improved the efficiency of these transformations. nih.govwiley-vch.de

Copper-catalyzed protocols have proven effective for the amination of Grignard reagents with hydroxylamine derivatives. acs.orgwiley-vch.de For instance, the direct Cu-catalyzed amination of Grignard reagents can be achieved using zinc chloride (ZnCl₂) as a co-catalyst, which facilitates a transmetalation to form the more reactive diorganozinc species in situ. acs.org Other studies have focused on transition-metal-free systems. The use of sterically demanding reagents like O-2,4,6-trimethylbenzoyl hydroxylamines allows for the efficient amination of various alkylmagnesium reagents at room temperature without the need for a transition-metal catalyst. uni-muenchen.de

Table 2: Electrophilic Amination of Grignard Reagents with Hydroxylamine Analogs

This table presents data for analogs of this compound to illustrate the general reactivity.

| Grignard Reagent | Aminating Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Phenylmagnesium Bromide | N,N-Diethyl-O-benzoylhydroxylamine | CuCl₂ (5 mol %), ZnCl₂ (0.5 equiv) | N,N-Diethylaniline | 85% | acs.org |

| 4-Methoxyphenylmagnesium Bromide | N,N-Diethyl-O-benzoylhydroxylamine | CuCl₂ (5 mol %), ZnCl₂ (0.5 equiv) | N,N-Diethyl-4-methoxyaniline | 91% | acs.org |

| n-Hexylmagnesium Bromide | N,N-Dimethyl O-(mesitylenesulfonyl)hydroxylamine | THF, rt, 2h | N,N-Dimethylhexan-1-amine | Medium | researchgate.net |

| Cyclohexylmagnesium Chloride | N,N-Dibenzyl-O-(2,4,6-trimethylbenzoyl)hydroxylamine | THF, 25 °C, 3h | N,N-Dibenzylcyclohexanamine | 92% | uni-muenchen.de |

The formation of the C-N bond in the reaction between an organometallic species and an O-substituted hydroxylamine is a critical step. For copper-catalyzed reactions, several mechanistic pathways have been proposed. nih.govthieme-connect.de One plausible route involves the formation of a copper-amido complex, which then undergoes reductive elimination to form the C-N bond. nih.gov The generation of this key intermediate can occur through different scenarios:

An Sₙ2-type reaction where a copper complex directly attacks the electrophilic nitrogen atom. nih.govthieme-connect.de

A non-Sₙ2 oxidative addition process. nih.govthieme-connect.de

A radical pathway. nih.govthieme-connect.de

In catalyst-free systems, such as the reaction of organozinc compounds with O-2,6-dichlorobenzoyl hydroxylamines, the reaction is believed to proceed through a substitution mechanism facilitated by the Lewis acidity of additives like MgCl₂. organic-chemistry.org The interaction between the hydroxylamine reagent and the magnesium salt likely enhances the electrophilicity of the nitrogen atom, promoting the nucleophilic attack by the organozinc compound.

Electrophilic Amination of Organometallic Species

Participation in N-Transfer Reactions

The concept of "nitrene transfer" is central to the reactivity of hydroxylamine derivatives. rsc.org While formal nitrene intermediates are often invoked, the reactions can also proceed through concerted or stepwise pathways that result in the net transfer of an "NR" group. The driving force for these transformations is the cleavage of the weak N-O bond in exchange for stronger C-N or other bonds. nih.govnih.gov

The cleavage of the N-O bond is the defining step in the activation of hydroxylamine-derived aminating reagents. nih.govnih.gov The nature of this cleavage dictates the subsequent reaction pathway. In transition-metal-catalyzed reactions, the process often begins with the coordination of the metal to the hydroxylamine derivative. For copper-catalyzed systems, this can lead to an oxidative addition of the N-O bond to a Cu(I) center, forming a Cu(III) intermediate, which can then facilitate the amination. nih.gov

Alternatively, the reaction can proceed through a radical mechanism. mdpi.com For instance, the interaction of a Cu(I) catalyst with an O-acyl oxime can generate a Cu(II) species and an alkyl radical, initiating a radical cascade. mdpi.com Mechanistic studies on related systems suggest that both iron-nitrenoid intermediates and radical chain pathways can operate in parallel, particularly when using catalysts like iron in the presence of a strong acid. researchgate.net The electron-withdrawing groups on the oxygen atom of the hydroxylamine are crucial as they weaken the N-O bond, facilitating its cleavage and the subsequent transfer of the nitrogen moiety. nih.gov

Transition Metal-Catalyzed N-Transfer Processes (e.g., Iron-Catalyzed Aminofunctionalization of Olefins)

Functionalized hydroxylamines, such as this compound, serve as versatile reagents in transition metal-catalyzed nitrogen transfer reactions. rsc.org A notable application is the iron-catalyzed aminofunctionalization of olefins, where the hydroxylamine derivative acts as both the amination reagent and an oxidant. nih.govresearchgate.net This process enables the selective difunctionalization of olefins to produce vicinal amino alcohol derivatives, which are significant structural motifs in valuable molecules. nih.gov

The reaction proceeds through the cleavage of the N–O bond of the hydroxylamine, facilitated by an iron catalyst, leading to the generation of a putative iron-nitrenoid intermediate. nih.govresearchgate.net This reactive species then engages with the olefin substrate. This method is compatible with a wide array of synthetically important olefins, including those that are not suitable for other existing amino-oxygenation techniques. nih.govresearchgate.net Furthermore, it can yield amino alcohol products with regio- and stereochemical arrangements that are complementary to those obtained through established methods. nih.gov

Mechanistic investigations, employing a combination of spectroscopic techniques (such as Mössbauer, EPR, and X-ray Absorption) and quantum chemical calculations, have provided deeper insight into the process. nih.govacs.org These studies reveal that the reaction of a high-spin Fe(II) catalyst with a hydroxylamine-derived reagent initiates the formation of two distinct iron-nitrogen intermediates. acs.org The hydroxylamine derivative first activates the Fe(II) catalyst to generate a high-spin Fe(III)-N-acyloxy intermediate. nih.govacs.org This intermediate subsequently undergoes N-O bond homolysis. nih.gov However, instead of forming a high-valent Fe(IV)(NH) species, this cleavage results in a high-spin Fe(III) center that is strongly antiferromagnetically coupled to an iminyl radical. nih.gov The detection of the Fe(III)-N-acyloxy intermediate, which then cleaves to produce the active iron-nitrogen species, is an unprecedented finding in this field. nih.gov The enantioselectivity of these transformations can be controlled through the use of chiral ligands. nih.gov

| Entry | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Fe(OTf)₂ | None | No Reaction |

| 2 | Fe(OTf)₂ | N,N'-bidentate ligands | No Reaction |

| 3 | Fe(OTf)₂ | PyBOX (L1) | Significant Yield |

| 4 | Fe(acac)₂ | PyBOX (L1) | Lower Yield |

| 5 | FeCl₂ | PyBOX (L1) | Trace Product |

This table illustrates the initial screening for an effective catalyst system for the intermolecular amino-oxygenation of styrene. The combination of an Fe(OTf)₂ catalyst and a tridentate PyBOX ligand proved uniquely effective.

Nucleophilic Behavior of the Hydroxylamine Moiety

The hydroxylamine group in this compound imparts significant nucleophilic character to the molecule. The primary mechanism of action involves the nitrogen atom of the hydroxylamine group acting as a nucleophile. evitachem.com This nucleophilicity allows the compound to readily participate in reactions by attacking electrophilic centers in other molecules, such as the carbon atom of carbonyl groups. evitachem.comyoutube.com

This nucleophilic attack leads to the formation of intermediates that can subsequently react or rearrange. evitachem.com A characteristic reaction demonstrating this behavior is the condensation with carbonyl compounds like aldehydes and ketones to form oxime derivatives. evitachem.com In this reaction, the nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of a C=N double bond, characteristic of an oxime. youtube.com This reactivity is a cornerstone of hydroxylamine chemistry and enables its use as a building block in the synthesis of more complex molecules.

Involvement in Multi-Component Reactions (e.g., Petasis Reactions utilizing Fluorous-Tagged Hydroxylamines)

This compound and related derivatives are valuable components in multi-component reactions (MCRs), which are highly efficient processes that generate complex molecules by combining three or more starting materials in a single step. nih.govnih.gov One of the most prominent MCRs where hydroxylamines can be employed is the Petasis reaction, also known as the boronic acid Mannich reaction. organic-chemistry.orgacs.org This reaction typically involves the coupling of an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form highly functionalized amines and their derivatives, such as α-amino acids. organic-chemistry.orgresearchgate.net Hydroxylamines can serve as the amine component in this transformation. organic-chemistry.org

To streamline the purification process in MCRs, a strategy involving fluorous tags has been developed. nih.gov In this approach, one of the reactants, such as a hydroxylamine, is appended with a fluorous tag. nih.gov This fluorous-tagged component is used as the limiting agent in the MCR. After the reaction, the desired fluorous-tagged product can be easily separated from the non-fluorous excess reagents and byproducts using fluorous solid-phase extraction (F-SPE). nih.gov This technique combines the advantages of solution-phase reactions with the purification ease of solid-phase synthesis. nih.gov The fluorous tag can later be removed, often in a traceless manner, to yield the final product. nih.gov This fluorous-enhanced MCR (F-MCR) methodology is a powerful tool for creating libraries of complex, drug-like molecules in discovery chemistry. nih.gov

Applications of O 2,4 Dichlorobenzyl Hydroxylamine As a Versatile Synthetic Intermediate

Synthesis of Nitrogen-Containing Heterocyclic Systems

The hydroxylamine (B1172632) moiety of O-(2,4-Dichlorobenzyl)hydroxylamine is a key functional group for the synthesis of heterocyclic compounds, which are integral to medicinal chemistry and materials science.

The formation of the isoxazole (B147169) ring is a well-established synthetic route that utilizes hydroxylamine or its derivatives. The general method involves the reaction of a hydroxylamine with a 1,3-dicarbonyl compound. youtube.com This reaction proceeds via a nucleophilic addition-elimination (or condensation) mechanism. chemguide.co.uk Initially, the nucleophilic amino group (-NH2) of the hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine. Subsequently, the hydroxyl (-OH) group attacks the second carbonyl group, leading to an intramolecular cyclization. The final step involves the elimination of a water molecule to yield the stable, aromatic isoxazole ring. youtube.com

This compound serves as a precursor in this type of transformation. By reacting with various 1,3-dicarbonyl compounds, it can be used to generate a library of isoxazole derivatives, each incorporating the 2,4-dichlorobenzyl moiety. This substituent can influence the final product's physical, chemical, and biological properties. The reaction between an O-substituted hydroxylamine and a carbonyl compound, such as an aldehyde or ketone, is a fundamental process in organic chemistry. eopcw.comyoutube.comyoutube.com Related O-substituted hydroxylamines, like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, are also used as derivatizing reagents for carbonyl compounds, highlighting the general utility of this reaction class. nih.govsigmaaldrich.com

Table 1: General Reaction Scheme for Isoxazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | 1,3-Dicarbonyl Compound | Acid or Base Catalysis, Dehydration | 1-(2,4-Dichlorobenzyloxy)isoxazole derivative |

Beyond isoxazoles, the reactivity of this compound allows for its use in synthesizing other nitrogen-containing heterocyclic systems. A notable example is the formation of isoxazolines (also known as 4,5-dihydroisoxazoles), which are five-membered heterocycles that are not fully aromatic. organic-chemistry.org Isoxazolines are valuable scaffolds in medicinal chemistry and can be synthesized through the [3+2] cycloaddition reaction between a nitrile oxide (generated from an oxime) and an alkene. nih.gov As this compound can be readily converted to the corresponding oximes upon reaction with aldehydes or ketones, it is an indirect precursor to these important heterocycles.

Furthermore, the versatility of O-substituted hydroxylamines is demonstrated by the synthesis of other complex heterocyclic structures. For instance, O-(2,4-dinitrophenyl)hydroxylamine, a related compound, is used to prepare N-benzoyliminopyridinium ylides, showcasing the ability of these reagents to participate in diverse cyclization and functionalization pathways. nih.gov The inherent reactivity of the hydroxylamine group makes this compound a potential building block for a wide array of nitrogenous heterocycles, depending on the reaction partner and conditions employed.

Building Block for Complex Organic Scaffolds

The distinct structural components of this compound make it an effective building block for constructing larger, more complex organic molecules. Its utility stems from the combination of the reactive hydroxylamine group and the stable, yet functional, 2,4-dichlorobenzyl moiety.

The hydroxylamine part provides a nucleophilic "N-O" unit, which is fundamental for building the core skeleton of heterocycles like isoxazoles and isoxazolines. youtube.comnih.gov These heterocyclic systems are themselves considered "privileged structures" in medicinal chemistry because they are recurring motifs in many biologically active compounds and can serve as intermediates for further synthetic transformations, providing access to amino alcohols and hydroxy ketones. nih.gov

The 2,4-dichlorobenzyl group serves multiple roles. It acts as a protecting group for the hydroxylamine's oxygen atom, allowing for controlled reactivity at the nitrogen atom. More importantly, this group becomes a permanent and influential part of the final molecular scaffold. The chlorine atoms and the phenyl ring introduce specific steric and electronic properties that can be crucial for the biological activity of the target molecule. For example, derivatives of O-(2,4-dichlorobenzyl)oxime have been found to exhibit anticonvulsant activity, indicating that this specific chlorinated benzyl (B1604629) group contributes to the molecule's pharmacological profile. mdpi.com In medicinal chemistry, the introduction of hydroxylamine moieties is also explored as a bioisosteric replacement for other chemical groups to fine-tune a drug candidate's properties, such as lipophilicity and metabolic stability. nih.gov

Table 2: Structural Features of this compound as a Synthetic Building Block

| Structural Feature | Synthetic Contribution |

| Hydroxylamine Moiety (-ONH2) | Provides a reactive N-O synthon for building nitrogen- and oxygen-containing heterocycles. |

| O-Benzyl Ether Linkage | Offers stability and acts as a covalent linker between the reactive head and the phenyl ring. |

| 2,4-Dichlorophenyl Ring | Imparts specific steric and electronic properties, influences solubility, and can act as a pharmacophore for biological targeting. |

Precursor to Functionalized Amines and O-Substituted Ethers

This compound is a precursor for synthesizing both functionalized amines and a variety of O-substituted ethers. Its utility as an aminating agent is a key feature. O-substituted hydroxylamines where the oxygen is attached to a good leaving group are known to act as powerful electrophilic aminating agents. rsc.org These reagents can facilitate the formation of new carbon-nitrogen (C-N) bonds, which is a fundamental transformation in organic synthesis. While the dichlorobenzyl group is not a traditional leaving group, the N-O bond can be cleaved under specific reductive conditions after its initial reaction, effectively delivering an amino group to a substrate.

The compound's most direct application is as a precursor to O-substituted oxime ethers. Oxime ethers are a class of compounds containing the >C=N-O-R moiety, which are prevalent in many biologically active molecules used in pharmaceuticals and agriculture. mdpi.comgoogle.com this compound reacts readily with aldehydes and ketones to form the corresponding O-(2,4-dichlorobenzyl)oxime ethers. This reaction is a straightforward and efficient way to introduce the 2,4-dichlorobenzyloxyimino group into a wide range of molecular structures.

Table 3: Synthesis of O-Substituted Ethers from this compound

| Substrate | Reagent | Product Class | Significance |

| Aldehyde (R-CHO) | This compound | O-(2,4-Dichlorobenzyl)aldoxime Ether | Common structural motif in bioactive compounds. |

| Ketone (R-CO-R') | This compound | O-(2,4-Dichlorobenzyl)ketoxime Ether | Used in agrochemicals and as intermediates. mdpi.comgoogle.com |

Contributions to the Synthesis of Compounds for Targeted Chemical Probes and Biochemical Investigations

Chemical probes are specialized small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular environment. eubopen.org The synthesis of effective chemical probes often requires a modular scaffold that combines a target recognition element with a reporter or handle for detection and analysis.

This compound is a valuable starting material for creating such probes. The 2,4-dichlorophenyl group can serve as the recognition element, mimicking the structure of known bioactive agents that contain this moiety to direct the probe to a specific protein target. The hydroxylamine functionality provides a convenient chemical handle for modification. It can be used to attach various functional groups necessary for biochemical investigations.

For example, after reaction with a suitable carbonyl compound, the resulting structure can be further functionalized to include:

Reporter Tags: Fluorophores or biotin (B1667282) can be attached to allow for visualization or affinity purification of the target protein.

Click Chemistry Handles: Terminal alkynes or azides can be incorporated, enabling covalent linkage to other molecules through bioorthogonal "click" chemistry. rsc.orgnih.gov This is a common strategy for creating probes for proteomics and activity-based protein profiling.

Moreover, hydroxylamine derivatives themselves have been developed as specialized probes. For instance, certain cyclic hydroxylamines are used as spin probes to detect and measure reactive oxygen species (ROS) in biological systems using electron paramagnetic resonance (EPR) spectroscopy. researchgate.net This demonstrates the inherent utility of the hydroxylamine functional group in the design of tools for biochemical studies. The modular nature of this compound makes it an attractive scaffold for developing novel probes to investigate the biological targets of dichlorophenyl-containing compounds. nih.gov

Derivatization Strategies Utilizing O Substituted Hydroxylamines

Strategies for Isotopic Labeling and Enhanced Detection

Isotopic labeling is a powerful technique used to trace the fate of molecules in complex systems and to improve the accuracy of quantitative analysis by mass spectrometry. wikipedia.org This involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (D or ²H), ¹³C, ¹⁵N). symeres.com

A sophisticated application of isotopic labeling is the use of paired derivatization reagents, where one reagent is unlabeled (light) and the other is labeled with stable isotopes (heavy). By derivatizing a sample and a standard with the light and heavy reagents respectively, and then mixing them, a distinct mass shift is observed in the mass spectrum. This allows for more accurate and precise quantification in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While deuterium-labeled hydroxylamine (B1172632) hydrochloride is commercially available and used in such applications, there is no evidence in the scientific literature of paired derivatization strategies employing H/D-labeled O-(2,4-Dichlorobenzyl)hydroxylamine for LC-MS/MS quantification. medchemexpress.com

Application in Structural Elucidation of Complex Molecules (e.g., Glucuronide Differentiation)

Determining the precise structure of complex biological molecules, such as drug metabolites, is a significant analytical challenge. Chemical derivatization can be a valuable tool in this process.

Glucuronidation is a major pathway for the metabolism of drugs and other xenobiotics, resulting in the formation of glucuronide conjugates. wikipedia.org Identifying the exact site of glucuronidation on a molecule can be difficult by mass spectrometry alone. Chemical derivatization can be used to selectively modify specific functional groups, and the resulting mass shifts can help to pinpoint the location of the glucuronide moiety. nih.govresearchgate.netnih.gov For example, derivatization of free hydroxyl or carboxylic acid groups on a glucuronidated molecule can provide crucial structural information. While various derivatization strategies exist for glucuronide analysis, there are no published reports on the use of this compound for the structural elucidation or differentiation of glucuronide isomers.

Advanced Spectroscopic and Computational Studies on O 2,4 Dichlorobenzyl Hydroxylamine and Its Class

Spectroscopic Characterization of Reaction Intermediates (e.g., Iron-Nitrogen Intermediates)

The study of chemical reactions often involves the characterization of transient species known as reaction intermediates. These short-lived molecules exist between the conversion of reactants to products and hold the key to understanding the detailed steps of a reaction mechanism. For O-alkylhydroxylamines, particularly in reactions catalyzed by transition metals like iron, identifying these intermediates is a significant challenge due to their inherent instability.

Advanced spectroscopic techniques are indispensable for detecting and characterizing these fleeting species. While direct spectroscopic data on intermediates formed specifically from O-(2,4-Dichlorobenzyl)hydroxylamine are not extensively documented in publicly available literature, the principles can be understood from studies on related systems. In many catalytic cycles involving iron, highly reactive iron-oxo (Fe=O) species are known intermediates. Analogously, in reactions with nitrogen-containing substrates like O-alkylhydroxylamines, the formation of iron-nitrogen intermediates (Fe-N) is plausible.

Techniques used to study such intermediates include:

UV-Visible (UV-Vis) Spectroscopy : This method can detect intermediates that possess unique electronic transitions, often revealing the formation and decay of species in real-time. Theoretical calculations can predict the expected absorption spectra for proposed intermediates, which can then be compared with experimental observations.

Electron Paramagnetic Resonance (EPR) Spectroscopy : This is a powerful tool for characterizing species with unpaired electrons (paramagnetic species), such as radical intermediates or certain transition metal complexes. It can provide detailed information about the electronic environment of the metal center and its ligands.

Mössbauer Spectroscopy : Specifically for iron-containing samples, this technique can provide precise information about the oxidation state and coordination environment of the iron nucleus, making it invaluable for distinguishing between different potential iron-based intermediates.

By employing a combination of these spectroscopic methods, researchers can piece together the identity and role of critical intermediates, thereby illuminating the reaction mechanism.

Quantum Chemical and Density Functional Theory (DFT) Calculations for Mechanistic Insights

When experimental characterization of reaction intermediates and transition states is difficult, quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful predictive tool. numberanalytics.com DFT allows for the detailed investigation of reaction mechanisms at the molecular level by calculating the electronic structure and energies of molecules. numberanalytics.comethz.ch This computational approach is now a standard practice for gaining mechanistic insights that complement experimental data. beilstein-journals.org

For the O-alkylhydroxylamine class of compounds, DFT calculations can be used to:

Map Potential Energy Surfaces : By calculating the energy of reactants, intermediates, transition states, and products, a comprehensive energy profile of a reaction can be constructed.

Determine Transition State Structures : DFT can locate the geometry of the highest-energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides crucial information about the bond-breaking and bond-forming processes.

A variety of DFT functionals and basis sets can be employed, with the choice depending on the specific system and desired accuracy. For example, hybrid functionals like B3LYP or functionals from the M06 suite are commonly used for organic and organometallic reactions. researchgate.netresearchgate.net Studies on analogous systems, such as the copper-catalyzed reactions of alkynes, have successfully used DFT to elucidate complex multi-step mechanisms, distinguishing between different possible pathways by comparing their calculated free energy profiles. beilstein-journals.org

Computational Modeling of Reaction Pathways and Selectivity

Building on the foundation of DFT calculations, computational modeling allows for the exploration of complete reaction networks and the prediction of reaction outcomes, such as selectivity. ethz.charxiv.org Many reactions can proceed through multiple competing pathways, leading to different products. Computational modeling is essential for understanding why one pathway is favored over another. numberanalytics.com

For a molecule like this compound, which has multiple reactive sites, computational modeling can predict the regioselectivity (which part of the molecule reacts) and stereoselectivity (the 3D orientation of the product). This is achieved by meticulously calculating the energy barriers for all plausible reaction pathways. The pathway with the lowest activation energy is generally the most favorable and will be the major route to product formation. beilstein-journals.org

For example, in cycloaddition reactions involving hydroxylamine (B1172632) derivatives, theoretical calculations can determine whether the mechanism is a concerted (one-step) or stepwise process. These models can also rationalize high diastereoselectivity by analyzing the steric and electronic interactions in the transition states that lead to different stereoisomers. The ability to model these subtle energy differences is a key advantage of computational chemistry. This predictive power is not only crucial for understanding fundamental reaction mechanisms but also for designing new catalysts and reaction conditions to selectively obtain a desired product. nih.gov

Structure-Reactivity Relationship Studies in O-Alkylhydroxylamine Systems

Structure-Reactivity Relationships (SRRs) aim to correlate the chemical structure of a series of related compounds with their reactivity. drugdesign.org By systematically altering parts of a molecule and observing the effect on a reaction, chemists can deduce which structural features are critical for the observed activity. drugdesign.orgnih.govnih.gov

In the O-alkylhydroxylamine class, SRR studies provide valuable insights. For O-benzylhydroxylamine derivatives, including this compound, modifications to the benzyl (B1604629) ring are particularly informative.

Key Findings from SRR Studies:

Electronic Effects : The electronic properties of substituents on the aromatic ring significantly influence reactivity. A computational study on a large set of hydroxylamines found that both resonance and inductive effects are important in determining the O-H bond dissociation enthalpy (BDE). Crucially, the BDEs of hydroxylamines tend to increase as the electron-withdrawing ability of the substituents increases. This suggests that the two electron-withdrawing chlorine atoms in this compound would stabilize the molecule with respect to homolytic O-H bond cleavage.

Enzyme Inhibition : SRR is a cornerstone of drug discovery. In a study developing O-alkylhydroxylamines as inhibitors of the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1), a clear relationship between structure and inhibitory potency was established. It was found that halogenation of the aromatic ring was a particularly successful strategy for improving potency. This aligns with the structure of this compound and suggests its potential for enhanced biological activity in certain contexts compared to its non-chlorinated parent compound, O-benzylhydroxylamine. esisresearch.org

These studies demonstrate that by making systematic structural changes, the reactivity and biological activity of O-alkylhydroxylamines can be finely tuned.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride in academic research settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between butanone oxime and 2,4-dichlorobenzyl chloride. Key parameters include using dimethyl sulfoxide (DMSO) as a solvent and the ionic liquid [Bmim]OH as a catalyst. The reaction proceeds at ambient temperature with moderate yields, and purification involves recrystallization or column chromatography. Monitoring reaction progress via thin-layer chromatography (TLC) is critical .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators with particulate filters (e.g., N95) for low-exposure scenarios; for prolonged exposure, employ independent air-supply systems.

- Skin/Eye Protection : Wear impermeable gloves (tested for chemical resistance) and safety goggles.

- Storage : Store in a cool, dry area away from oxidizers and food products.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydroxylamine moiety integrity.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How can computational docking studies inform the design of this compound derivatives for enzyme inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities by analyzing interactions like hydrogen bonds (e.g., carbonyl oxygen with Gln215, 2.202 Å) and π–π stacking (e.g., phenyl ring with Tyr201, 4.127 Å). Gibbs free energy values (e.g., –6.4 kcal/mol) guide prioritization of derivatives with enhanced inhibitory potential against targets like collagenase .

Q. How can reaction mechanisms and byproducts be analyzed in the synthesis of this compound derivatives?

- Methodological Answer : Byproducts such as α,2,4-trichlorotoluene may form via incomplete substitution. Mechanistic studies involve:

- Isolation : Fractional distillation or preparative HPLC.

- Spectroscopic Analysis : IR spectroscopy identifies residual chloride peaks (e.g., C-Cl stretches at 550–750 cm).

- Kinetic Profiling : Monitor reaction rates under varying temperatures and catalyst concentrations to optimize selectivity .

Q. What catalytic strategies enhance the efficiency of N-amination reactions involving hydroxylamine derivatives?

- Methodological Answer : Manganese(III)-porphyrin catalysts (e.g., [Mn(TDCPP)Cl]) activate O-(2,4-dinitrophenyl)hydroxylamine derivatives, forming reactive MnNH intermediates. Optimize catalyst loading (0.5–2 mol%) and solvent polarity (e.g., acetonitrile) to achieve >90% yields in N-amination of alkaloids or heterocycles. Post-reaction purification via acid-base extraction removes residual metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.